molecular formula C8H11BO3 B1588030 4-(Methoxymethyl)phenylboronic acid CAS No. 279262-11-2

4-(Methoxymethyl)phenylboronic acid

Cat. No. B1588030
M. Wt: 165.98 g/mol
InChI Key: VTNVZXAYRMTKON-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C8H11BO3 . It is a solid substance and is used as a reagent in various chemical reactions .


Synthesis Analysis

The synthesis of 4-(Methoxymethyl)phenylboronic acid can be achieved through various methods. One of the common methods involves the use of Suzuki-Miyaura cross-coupling reactions . The reagents for this process are readily prepared and environmentally benign .


Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)phenylboronic acid consists of a phenyl ring substituted with a methoxymethyl group and a boronic acid group .


Chemical Reactions Analysis

4-(Methoxymethyl)phenylboronic acid can participate in various chemical reactions. For instance, it can be used in Pd-catalyzed direct arylation and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

4-(Methoxymethyl)phenylboronic acid has a molecular weight of 165.98 . It is a solid at room temperature . The compound has a boiling point of 346.3±52.0 °C and a density of 1.19 .

Scientific Research Applications

4-(Methoxymethyl)phenylboronic acid is a chemical compound with the molecular formula C8H11BO3 . It is commonly used in scientific research, particularly in the field of organic chemistry. Here are some potential applications:

  • Suzuki-Miyaura Cross-Coupling Reactions

    • This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds .
    • The reaction involves the coupling of a boronic acid (like 4-(Methoxymethyl)phenylboronic acid) with an aryl or vinyl halide, in the presence of a base and a palladium catalyst .
    • The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
  • Pd-Catalyzed Direct Arylation

    • This is another application in the field of organic chemistry, where 4-(Methoxymethyl)phenylboronic acid can be used as a reagent .
    • The process involves the direct arylation of the boronic acid with a suitable aryl halide, in the presence of a palladium catalyst .
    • The result is the formation of a new aryl-aryl bond, which is useful in the synthesis of biaryl compounds .
  • Preparation of Axially-Chiral Biarylphosphonates

    • This application is in the field of organic and medicinal chemistry .
    • The process involves the asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
    • The outcome is the formation of axially-chiral biarylphosphonates, which are important in the development of pharmaceuticals and agrochemicals .
  • Preparation of Arylpyrimidines

    • This is another application in the field of organic and medicinal chemistry .
    • The process involves the use of 4-(Methoxymethyl)phenylboronic acid in the preparation of arylpyrimidines .
    • Arylpyrimidines are important intermediates in the synthesis of various biologically active compounds .
  • Regioselective Acetoxylation

    • This application is in the field of organic chemistry .
    • The process involves the use of 4-(Methoxymethyl)phenylboronic acid in regioselective acetoxylation .
    • The outcome is the formation of acetoxylated products, which are useful in various synthetic transformations .
  • Preparation of N-arylated Azoles

    • This application is in the field of organic and medicinal chemistry .
    • The process involves the use of 4-(Methoxymethyl)phenylboronic acid in the preparation of N-arylated azoles .
    • N-arylated azoles are important intermediates in the synthesis of various biologically active compounds .
  • Preparation of Palladium (II) Thiocarboxamide Complexes

    • This application is in the field of inorganic chemistry .
    • The process involves the use of 4-(Methoxymethyl)phenylboronic acid in the preparation of palladium (II) thiocarboxamide complexes .
    • These complexes can act as catalysts for the Suzuki-Miyaura cross-coupling reactions .
  • Synthesis of N-type Polymers for All-Polymer Solar Cells

    • This application is in the field of materials science and engineering .
    • The process involves the use of 4-(Methoxymethyl)phenylboronic acid in the synthesis of N-type polymers .
    • These polymers can be used in the fabrication of all-polymer solar cells .

Safety And Hazards

4-(Methoxymethyl)phenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNVZXAYRMTKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395552
Record name 4-(Methoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)phenylboronic acid

CAS RN

279262-11-2
Record name 4-(Methoxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methoxymethyl)benzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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